(2E)-3-(2,4-dichlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide

描述

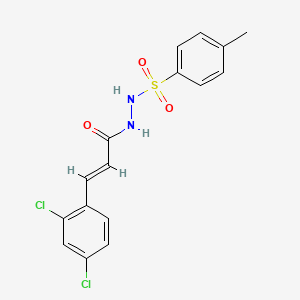

This compound (CAS name: N'-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-methylbenzohydrazide) is a hydrazide derivative featuring a 2,4-dichlorophenyl group and a 4-methylbenzenesulfonyl (tosyl) moiety. Its molecular formula is C₁₇H₁₄Cl₂N₂O₂, with a molecular weight of 349.2 g/mol and a purity ≥95% .

属性

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)-N'-(4-methylphenyl)sulfonylprop-2-enehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O3S/c1-11-2-7-14(8-3-11)24(22,23)20-19-16(21)9-5-12-4-6-13(17)10-15(12)18/h2-10,20H,1H3,(H,19,21)/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDAYVKZYBKSPG-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2E)-3-(2,4-dichlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide, known for its complex structure and diverse chemical properties, has garnered attention in the field of medicinal chemistry. The compound's molecular formula is C16H14Cl2N2O3S, and it exhibits significant biological activities that warrant detailed exploration.

Chemical Structure

The compound features a dichlorophenyl group and a methylbenzenesulfonyl moiety, which contribute to its biological properties. The structural representation is as follows:

- Molecular Formula : C16H14Cl2N2O3S

- Molecular Weight : 385.26 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antifungal and antibacterial domains. The following sections detail specific activities and findings related to the compound.

Antifungal Activity

Studies have shown that derivatives of 2,4-dichlorophenyl compounds demonstrate antifungal properties. For instance, polyazole derivatives containing similar structural motifs have been reported to be effective against pathogenic fungi such as Aspergillus fumigatus and Scedosporium apiospermum .

Case Study: Antifungal Efficacy

In a comparative study, several derivatives were tested against standard antifungal agents like ketoconazole. The results indicated that certain derivatives were as effective as these established medications, suggesting potential therapeutic applications for this compound in treating fungal infections.

| Compound | Activity Level | Comparison Agent |

|---|---|---|

| This compound | Moderate | Ketoconazole |

| Polyazole Derivative A | High | Ketoconazole |

| Polyazole Derivative B | Moderate | Oxiconazole |

Antibacterial Properties

The compound's antibacterial activity has been assessed through various in vitro assays. Preliminary findings suggest that it may inhibit the growth of several bacterial strains, although specific data on its efficacy compared to standard antibiotics is still emerging.

Research Findings

A study focusing on the degradation pathways of 2,4-dichlorophenoxyacetic acid indicated that related compounds could influence microbial populations in soil environments . This suggests potential applications in environmental microbiology and bioremediation.

The proposed mechanism of action for this compound involves the disruption of cellular processes in fungi and bacteria. The sulfonamide group is believed to interfere with metabolic pathways critical for microbial survival.

相似化合物的比较

Structural Features

The compound’s analogs vary in substituents on the phenyl ring, sulfonamide groups, and hydrazide linkages. Key structural differences include:

Key Observations :

- The tosyl group (4-methylbenzenesulfonyl) increases hydrophobicity and stability relative to benzoyl or methoxybenzenesulfonamide groups in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。